6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide
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Overview
Description
6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazo[2,1-b]thiazole moiety, a pyrimidine ring, and an ethoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Imidazole and thiazole derivatives have been found to interact with a broad range of biological targets. They are known to have antimicrobial, anti-inflammatory, antitumor, antidiabetic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Mode of Action
The mode of action of imidazole and thiazole derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some imidazole derivatives are known to inhibit the synthesis of certain proteins or disrupt cell membrane integrity, leading to cell death
Biochemical Pathways
Imidazole and thiazole derivatives can affect various biochemical pathways. For instance, some imidazole derivatives are known to inhibit the synthesis of DNA, RNA, and proteins, thereby disrupting cell growth and division
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. Imidazole and thiazole derivatives, due to their heterocyclic nature, are often highly soluble in water and other polar solvents, which can influence their ADME properties
Result of Action
The result of action of a compound refers to the molecular and cellular effects that occur as a result of the compound’s interaction with its targets. For imidazole and thiazole derivatives, these effects can include cell death, inhibition of cell growth, and disruption of cellular processes
Biochemical Analysis
Biochemical Properties
It is known that imidazole-containing compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Cellular Effects
It is known that imidazole-containing compounds can have a broad range of effects on cells . For example, some imidazole-containing compounds have been shown to exhibit growth inhibitory effects on a broad range of human cancer cell lines .
Molecular Mechanism
It is known that imidazole-containing compounds can interact with various biomolecules, leading to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that imidazole-containing compounds can have varying effects over time .
Dosage Effects in Animal Models
It is known that imidazole-containing compounds can have varying effects at different dosages .
Metabolic Pathways
It is known that imidazole-containing compounds can interact with various enzymes and cofactors .
Transport and Distribution
It is known that imidazole-containing compounds can interact with various transporters and binding proteins .
Subcellular Localization
It is known that imidazole-containing compounds can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of an aminothiazole with a pyrimidine derivative under controlled conditions. The reaction may involve the use of catalysts such as sulfamic acid functionalized γ-Fe2O3 nanoparticles encapsulated in hydroxyapatite . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex organic molecules. This method involves the use of a multi-reactor system where intermediate compounds are synthesized and reacted in a continuous flow without isolation .
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfamic acid functionalized γ-Fe2O3 nanoparticles, palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative with immunomodulatory properties.
Pifithrin-β: An antineoplastic agent with a similar imidazo[2,1-b]thiazole structure.
WAY-181187: An anxiolytic agent with a related chemical scaffold.
Uniqueness
6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group and pyrimidine ring differentiate it from other imidazo[2,1-b]thiazole derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.
Properties
IUPAC Name |
6-ethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-2-25-16-9-14(19-11-20-16)17(24)21-13-5-3-12(4-6-13)15-10-23-7-8-26-18(23)22-15/h3-11H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKSDNHMIAOGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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